N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine
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Overview
Description
N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE is a complex organic compound that features a combination of benzodioxole, chromene, and carbazole moieties
Preparation Methods
The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde and an appropriate alkyne.
Coupling with Carbazole: The final step involves the coupling of the benzodioxole-chromene intermediate with 9-ethylcarbazole using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Scientific Research Applications
N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE involves its interaction with specific molecular targets. For instance, in anticancer applications, it targets microtubules, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
Comparison with Similar Compounds
N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE can be compared with similar compounds such as:
1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and are known for their biological activities.
Chromene Derivatives: Compounds with the chromene core are studied for their antioxidant and anticancer properties.
Carbazole Derivatives: These compounds are explored for their electronic properties and use in OLEDs.
The uniqueness of N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE lies in its combined structural features, which confer a range of biological and electronic properties not typically found in individual benzodioxole, chromene, or carbazole derivatives.
Properties
Molecular Formula |
C30H22N2O3 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(9-ethylcarbazol-2-yl)chromen-4-imine |
InChI |
InChI=1S/C30H22N2O3/c1-2-32-25-9-5-3-7-21(25)22-13-12-20(16-26(22)32)31-24-17-29(35-27-10-6-4-8-23(24)27)19-11-14-28-30(15-19)34-18-33-28/h3-17H,2,18H2,1H3 |
InChI Key |
BSFZPCLWLAINJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N=C4C=C(OC5=CC=CC=C54)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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